molecular formula C19H32N2O3S B13375049 2-[(4-Ethyl-1-piperazinyl)sulfonyl]-4-isopropyl-5-methylphenyl propyl ether

2-[(4-Ethyl-1-piperazinyl)sulfonyl]-4-isopropyl-5-methylphenyl propyl ether

Cat. No.: B13375049
M. Wt: 368.5 g/mol
InChI Key: DMDFFKCOYFLUBG-UHFFFAOYSA-N
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Description

2-[(4-Ethyl-1-piperazinyl)sulfonyl]-4-isopropyl-5-methylphenyl propyl ether is a complex organic compound that features a piperazine ring, a sulfonyl group, and various alkyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Ethyl-1-piperazinyl)sulfonyl]-4-isopropyl-5-methylphenyl propyl ether typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of protected 1,2-diamines with sulfonium salts under basic conditions . The key step includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Ethyl-1-piperazinyl)sulfonyl]-4-isopropyl-5-methylphenyl propyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonyl group or other functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, particularly at the piperazine ring or the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

2-[(4-Ethyl-1-piperazinyl)sulfonyl]-4-isopropyl-5-methylphenyl propyl ether has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: Its potential pharmacological properties are being explored for the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Ethyl-1-piperazinyl)sulfonyl]-4-isopropyl-5-methylphenyl propyl ether involves its interaction with specific molecular targets. The piperazine ring and sulfonyl group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Ethyl-1-piperazinyl)sulfonyl]-4-isopropyl-5-methylphenyl propyl ether is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H32N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

1-ethyl-4-(4-methyl-5-propan-2-yl-2-propoxyphenyl)sulfonylpiperazine

InChI

InChI=1S/C19H32N2O3S/c1-6-12-24-18-13-16(5)17(15(3)4)14-19(18)25(22,23)21-10-8-20(7-2)9-11-21/h13-15H,6-12H2,1-5H3

InChI Key

DMDFFKCOYFLUBG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCN(CC2)CC

Origin of Product

United States

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